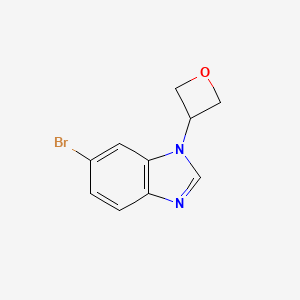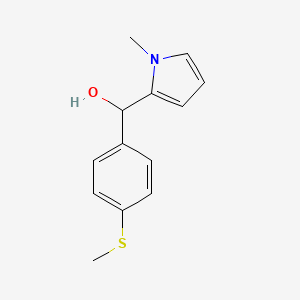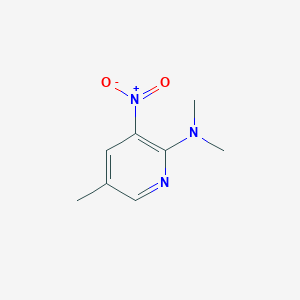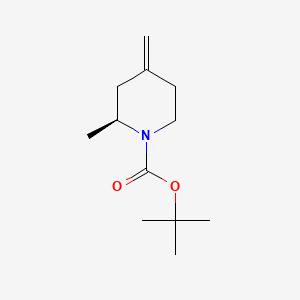
tert-butyl (2S)-2-methyl-4-methylene-piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (2S)-2-methyl-4-methylene-piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl ester group and a methylene group attached to a piperidine ring. It is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S)-2-methyl-4-methylene-piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl esters. One common method involves the use of tert-butyl hydroperoxide and benzyl cyanide under metal-free conditions . The reaction proceeds through Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation in a one-pot process.
Industrial Production Methods
Industrial production of tert-butyl esters, including this compound, can be achieved using flow microreactor systems. This method is more efficient, versatile, and sustainable compared to traditional batch processes . The flow microreactor system allows for the direct introduction of the tert-butoxycarbonyl group into various organic compounds.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2S)-2-methyl-4-methylene-piperidine-1-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using tert-butyl hydroperoxide.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylene group.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include tert-butyl hydroperoxide, benzyl cyanide, and various reducing agents. Reaction conditions typically involve metal-free environments and can be conducted at room temperature or under mild heating.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may yield corresponding ketones or alcohols, while substitution reactions can produce a variety of substituted piperidine derivatives.
Scientific Research Applications
Tert-butyl (2S)-2-methyl-4-methylene-piperidine-1-carboxylate has several applications in scientific research:
Biology: The compound can be used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of various chemicals and materials, including polymers and agrochemicals.
Mechanism of Action
The mechanism of action of tert-butyl (2S)-2-methyl-4-methylene-piperidine-1-carboxylate involves its interaction with molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in various biochemical reactions, including oxidation and reduction processes .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: This compound is similar in structure and is used in similar applications, particularly in organic synthesis.
Tert-butyl (2S)-(p-tolylsulfonyloxy)propionate: This compound is used as a reagent for the direct alkylation of indole derivatives.
Uniqueness
Tert-butyl (2S)-2-methyl-4-methylene-piperidine-1-carboxylate is unique due to its specific structure, which allows for a wide range of chemical reactions and applications. Its methylene group provides additional reactivity, making it a versatile compound in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C12H21NO2 |
|---|---|
Molecular Weight |
211.30 g/mol |
IUPAC Name |
tert-butyl (2S)-2-methyl-4-methylidenepiperidine-1-carboxylate |
InChI |
InChI=1S/C12H21NO2/c1-9-6-7-13(10(2)8-9)11(14)15-12(3,4)5/h10H,1,6-8H2,2-5H3/t10-/m0/s1 |
InChI Key |
MWKRDIXJPNEIPH-JTQLQIEISA-N |
Isomeric SMILES |
C[C@H]1CC(=C)CCN1C(=O)OC(C)(C)C |
Canonical SMILES |
CC1CC(=C)CCN1C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



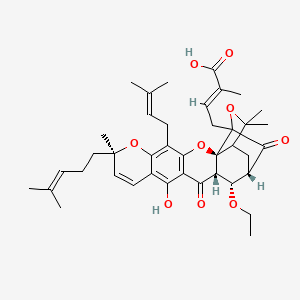
![(5aR,10bS)-2-(2,4,6-Triisopropylphenyl)-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B13913487.png)
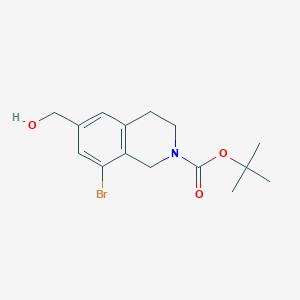
![7-{[(2-Chlorobenzyl)oxy]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B13913490.png)
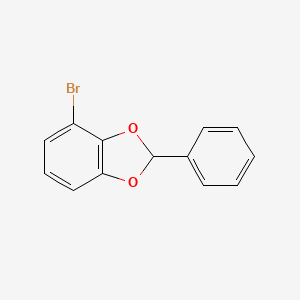
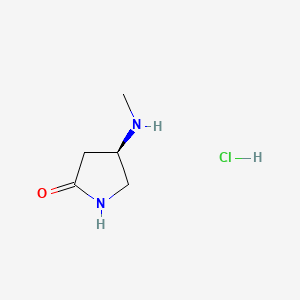
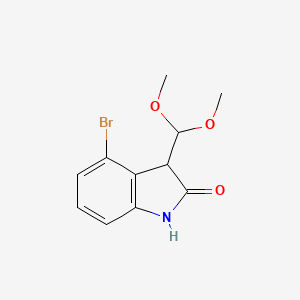

![Ethyl [(3-phenylpropyl)carbamoyl]formate](/img/structure/B13913519.png)
